molecular formula C16H18BrN3O B2965757 (3-bromophenyl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone CAS No. 2034459-43-1

(3-bromophenyl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone

Cat. No. B2965757
M. Wt: 348.244
InChI Key: RUBISYMKGKDEBE-UHFFFAOYSA-N
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Description

The compound “(3-bromophenyl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone” is a complex organic molecule. It contains a bromophenyl group, a methylpyrazolyl group, and a piperidinyl methanone group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The bromophenyl group, the methylpyrazolyl group, and the piperidinyl methanone group would all contribute to the overall structure .

Scientific Research Applications

Structural Analysis and Synthesis

Research in the field of heterocyclic chemistry often explores the synthesis and structural analysis of complex molecules, including derivatives similar to (3-bromophenyl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone. A study by Swamy et al. (2013) discusses the isomorphous structures of methyl- and chloro-substituted small heterocyclic analogues, showcasing the chlorine-methyl exchange rule and highlighting the challenges in detecting isomorphism due to extensive disorder in such compounds (Swamy, Müller, Srinivasan, Perumal, & Krishnakumar, 2013).

Biological Activities

Various studies focus on the biological activities of pyrazoline derivatives, indicating their potential in medicinal chemistry. Mumtaz et al. (2015) synthesized derivatives of (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone and tested them for antimicrobial and phytotoxic activities, revealing significant antimicrobial effects (Mumtaz, Saeed, Maalik, Khan, Azhar, Fatima, Zaidi, & Atif, 2015). Furthermore, Cetin et al. (2021) investigated thiophene-based heterocyclic compounds, including pyrazole derivatives, for enzyme inhibitory activities, identifying potent inhibitors for acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST) (Cetin, Türkan, Bursal, & Murahari, 2021).

Antimicrobial and Anti-inflammatory Activities

Research by Kumar et al. (2012) on the synthesis of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones demonstrated good antimicrobial activity, highlighting the potential of such compounds in developing new antimicrobial agents (Kumar, Meenakshi, Kumar, & Kumar, 2012). Additionally, a study by Arunkumar et al. (2009) synthesized and evaluated novel pyrazole derivatives of gallic acid for anti-inflammatory activity, indicating their effectiveness in reducing inflammation (Arunkumar, Ilango, Manikandan, & Ramalakshmi, 2009).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential pharmacological activities could be explored further .

properties

IUPAC Name

(3-bromophenyl)-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O/c1-19-8-7-15(18-19)12-5-9-20(10-6-12)16(21)13-3-2-4-14(17)11-13/h2-4,7-8,11-12H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBISYMKGKDEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-bromophenyl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone

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